Dual IP3R and SERCA Inhibition: Equipotent Target Engagement Distinguishes Xestospongin C from Hydroxylated Analogs
Xestospongin C (XeC) exhibits equipotent inhibition of the IP3 receptor and the endoplasmic reticulum Ca2+ pump (SERCA) in permeabilized A7r5 smooth muscle cells. Under identical assay conditions, XeC inhibited both IP3-induced Ca2+ release and SERCA-mediated Ca2+ uptake, while having no effect on passive Ca2+ leak [1]. In contrast, hydroxylated xestospongins including Xestospongin D (9-OH XeC) and 7-OH-XeA lack SERCA inhibitory activity entirely. Instead, these hydroxylated derivatives uniquely enhance Ca2+-induced Ca2+ release by sensitizing ryanodine receptor type 1 (RyR1) channels, an activity absent in XeC [2].
| Evidence Dimension | SERCA pump inhibitory activity |
|---|---|
| Target Compound Data | Equipotent inhibition of SERCA and IP3R; no effect on passive Ca2+ leak |
| Comparator Or Baseline | Xestospongin D (9-OH XeC), 7-OH-XeA: no SERCA inhibitory activity |
| Quantified Difference | Qualitative difference: XeC inhibits SERCA; hydroxylated analogs do not |
| Conditions | Permeabilized A7r5 smooth muscle cells; 45Ca2+ uptake and uni-directional 45Ca2+ efflux assays |
Why This Matters
For experiments requiring simultaneous blockade of IP3-mediated Ca2+ release and SERCA-mediated Ca2+ reuptake, only Xestospongin C provides this dual-target activity; hydroxylated analogs cannot substitute.
- [1] De Smet P, Parys JB, Callewaert G, Weidema AF, Hill E, De Smedt H, Erneux C, Sorrentino V, Missiaen L. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca2+ pumps. Cell Calcium. 1999;26(1-2):9-13. doi:10.1054/ceca.1999.0047. View Source
- [2] Ta TA, Feng W, Molinski TF, Pessah IN. Hydroxylated Xestospongins Block Inositol-1,4,5-trisphosphate-Induced Ca2+ Release and Sensitize Ca2+-Induced Ca2+ Release Mediated by Ryanodine Receptors. Mol Pharmacol. 2006;69(2):532-538. doi:10.1124/mol.105.019125. View Source
